Boc-3-Hydroxy-4-aminophenylbutyric acid

Description

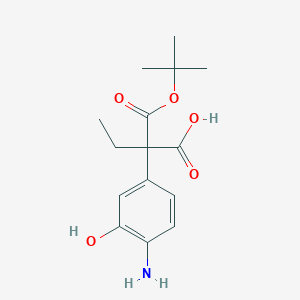

Boc-3-Hydroxy-4-aminophenylbutyric acid is a specialized synthetic compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 3-position, and an amino (-NH₂) group at the 4-position of the phenyl ring (Figure 1). The Boc group enhances stability during peptide synthesis by protecting the amine functionality from undesired reactions . This compound is primarily utilized in pharmaceutical research as a precursor for drug candidates, particularly in designing protease inhibitors or receptor-targeted therapies due to its dual functional groups (-OH and -NH₂), which facilitate hydrogen bonding and molecular recognition .

Properties

Molecular Weight |

309.36 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-3-Hydroxy-4-aminophenylbutyric acid belongs to a family of Boc-protected aromatic amino acid derivatives. Below is a detailed comparison with its analogs, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Boc-Protected Aromatic Amino Acids

Structural and Functional Insights

Halogenated Derivatives (Cl, Br, CF₃)

- Chloro and Bromo Derivatives : The 4-chloro () and 4-bromo () analogs exhibit increased molecular weight and lipophilicity compared to the hydroxylated parent compound. These halogens enhance electrophilicity, making them suitable for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry .

- Trifluoromethyl Derivative: The CF₃ group in Boc-(R)-3-amino-4-(4-trifluoromethyl-phenyl)butyric acid introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .

Heteroaromatic Derivatives (Thienyl, Naphthyl)

- Thienyl Analog : The 3-thienyl substituent () adds sulfur-based π-conjugation, useful in designing conductive polymers or photosensitizers.

- Naphthyl Analog : The 2-naphthyl group () extends aromaticity, enhancing fluorescence properties for imaging applications.

Hydroxy vs. Amino Functionalization

- The hydroxyl group in this compound provides polarity, improving aqueous solubility (critical for bioavailability), whereas amino groups in analogs like Boc-(S)-3-amino-4-phenylbutyric acid () prioritize reactivity for peptide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.